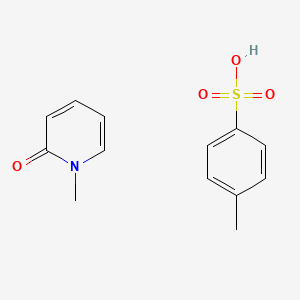![molecular formula C16H13N3O B14319220 3,5-Diphenyl-3,3a-dihydro-1H-imidazo[4,5-c][1,2]oxazole CAS No. 105625-74-9](/img/structure/B14319220.png)
3,5-Diphenyl-3,3a-dihydro-1H-imidazo[4,5-c][1,2]oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Diphenyl-3,3a-dihydro-1H-imidazo[4,5-c][1,2]oxazole is a heterocyclic compound that features both imidazole and oxazole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Diphenyl-3,3a-dihydro-1H-imidazo[4,5-c][1,2]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzophenone with glyoxal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired imidazo[4,5-c][1,2]oxazole ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, is often considered to minimize the environmental impact of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Diphenyl-3,3a-dihydro-1H-imidazo[4,5-c][1,2]oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the heterocyclic core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings or the heterocyclic core .
Applications De Recherche Scientifique
3,5-Diphenyl-3,3a-dihydro-1H-imidazo[4,5-c][1,2]oxazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Mécanisme D'action
The mechanism of action of 3,5-Diphenyl-3,3a-dihydro-1H-imidazo[4,5-c][1,2]oxazole involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or interact with DNA to exert its biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazole: A simpler heterocyclic compound with a wide range of biological activities.
Oxazole: Another heterocyclic compound with applications in medicinal chemistry.
Benzimidazole: Known for its use in various pharmaceuticals, including antiparasitic and anticancer drugs.
Uniqueness
3,5-Diphenyl-3,3a-dihydro-1H-imidazo[4,5-c][1,2]oxazole is unique due to its fused ring system, which combines the properties of both imidazole and oxazole. This structural feature allows for a diverse range of chemical modifications and potential biological activities, making it a valuable compound in scientific research and drug development .
Propriétés
Numéro CAS |
105625-74-9 |
|---|---|
Formule moléculaire |
C16H13N3O |
Poids moléculaire |
263.29 g/mol |
Nom IUPAC |
3,5-diphenyl-3,3a-dihydro-1H-imidazo[4,5-c][1,2]oxazole |
InChI |
InChI=1S/C16H13N3O/c1-3-7-11(8-4-1)14-13-16(19-20-14)18-15(17-13)12-9-5-2-6-10-12/h1-10,13-14H,(H,17,18,19) |
Clé InChI |
QTWWMKKIPRUELX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2C3C(=NC(=N3)C4=CC=CC=C4)NO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-7-[(propan-2-yl)oxy]pteridin-4(1H)-one](/img/structure/B14319138.png)
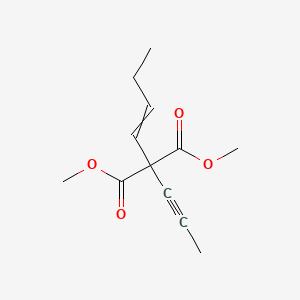
![3-Hydroxy-7,8-dihydro-6H-benzo[b]naphtho[1,2-d]pyran-6-one](/img/structure/B14319147.png)
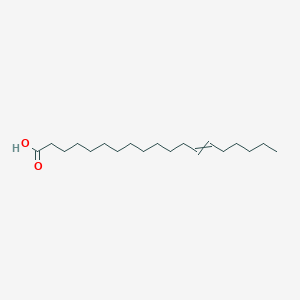


![1-Amino-8-methoxybenzo[f]quinazoline-7,10-dione](/img/structure/B14319168.png)
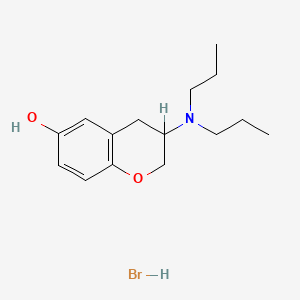
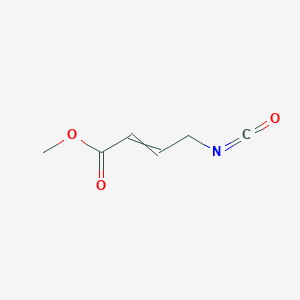

![Bis{2-hydroxy-3-[(prop-2-en-1-yl)oxy]propyl} propanedioate](/img/structure/B14319199.png)
![3-Methyl-1,5-diphenyl-5-[(trimethylsilyl)oxy]pent-4-en-1-one](/img/structure/B14319200.png)
